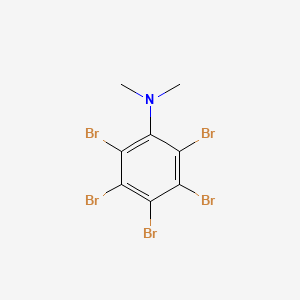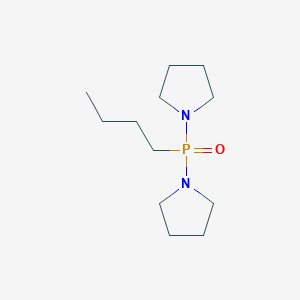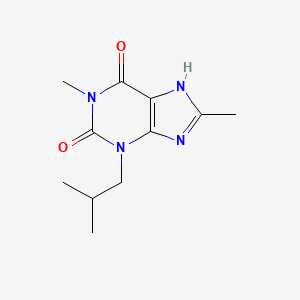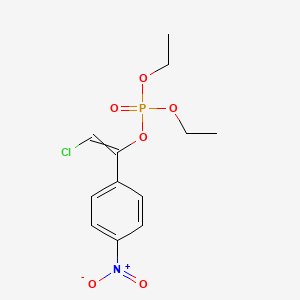
2,3,4,5,6-Pentabromo-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is a brominated aromatic amine. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a dimethylamino group. It is known for its significant applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process begins with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated to form N,N-dimethylaniline. Finally, the bromination of N,N-dimethylaniline is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to achieve the desired pentabrominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is particularly critical and is often optimized to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentabromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentabromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The dimethylamino group can donate electrons, stabilizing intermediates and facilitating reactions. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentabromobenzyl alcohol
- 2,3,4,5,6-Pentabromophenol
- 2,3,4,5,6-Pentabromotoluene
Uniqueness
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and a dimethylamino group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
64230-09-7 |
|---|---|
Molekularformel |
C8H6Br5N |
Molekulargewicht |
515.66 g/mol |
IUPAC-Name |
2,3,4,5,6-pentabromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI-Schlüssel |
BHYPWPIFLUFIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)






![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)


![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
